molecular formula C17H14ClN3O3S B11281100 N-benzyl-2-chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide

N-benzyl-2-chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide

Cat. No.: B11281100
M. Wt: 375.8 g/mol
InChI Key: YAFSMMZHRZYWAI-UHFFFAOYSA-N
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Description

N-benzyl-2-chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Moiety: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under reflux conditions.

    Introduction of the Chloro Group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with sulfonyl chlorides in the presence of a base like triethylamine.

    Benzylation: The final step involves the benzylation of the compound using benzyl halides under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the pyridazinone moiety, potentially converting it to dihydropyridazine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-benzyl-2-chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide moiety.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-benzyl-2-chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. The compound’s unique structure allows it to bind to multiple targets, enhancing its efficacy.

Comparison with Similar Compounds

  • N-benzyl-4-chloro-5-sulfamoylanthranilic acid
  • N-chlorobenzenesulfonamide

Comparison:

  • N-benzyl-2-chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide stands out due to its pyridazinone moiety, which imparts unique chemical properties and potential biological activities.
  • N-benzyl-4-chloro-5-sulfamoylanthranilic acid lacks the pyridazinone ring, which may limit its range of applications.
  • N-chlorobenzenesulfonamide is simpler in structure and primarily used as an oxidizing agent, whereas the target compound has broader applications in medicinal chemistry.

Properties

Molecular Formula

C17H14ClN3O3S

Molecular Weight

375.8 g/mol

IUPAC Name

N-benzyl-2-chloro-5-(6-oxo-1H-pyridazin-3-yl)benzenesulfonamide

InChI

InChI=1S/C17H14ClN3O3S/c18-14-7-6-13(15-8-9-17(22)21-20-15)10-16(14)25(23,24)19-11-12-4-2-1-3-5-12/h1-10,19H,11H2,(H,21,22)

InChI Key

YAFSMMZHRZYWAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)C3=NNC(=O)C=C3)Cl

Origin of Product

United States

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